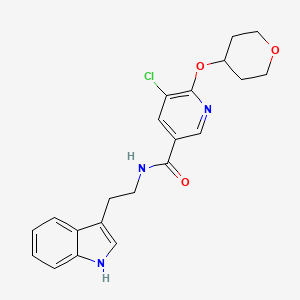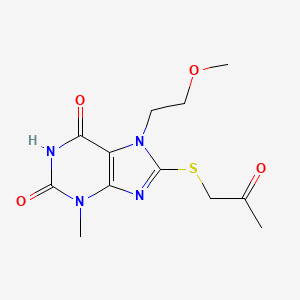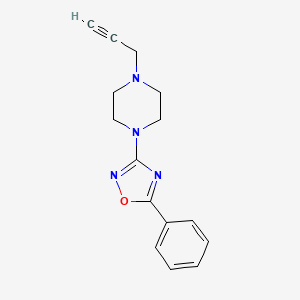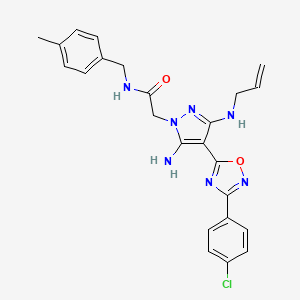
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is also known as AM-4668 and belongs to the class of pyridine derivatives.
Mechanism of Action
The mechanism of action of tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves its interaction with specific enzymes and receptors in the body. This compound has been shown to bind to the catalytic site of PDE4, PDE10, and PDE11 enzymes, which results in the inhibition of their activity. This, in turn, leads to the accumulation of cyclic nucleotides, which have various physiological effects.
Biochemical and Physiological Effects:
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, this compound has been shown to improve cognitive function and memory in animal models. It has also been found to have anticancer properties and has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in lab experiments is its specificity towards specific enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various physiological processes. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal models.
One of the limitations of using this compound in lab experiments is its limited availability and high cost. The synthesis of this compound involves a multistep process, which makes it difficult to produce in large quantities. Additionally, the use of this compound in humans requires further research to determine its safety and efficacy.
Future Directions
There are several future directions for research on tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate. One potential direction is the development of this compound as a therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on various physiological processes. This could lead to the development of new drugs that target specific enzymes and receptors involved in these processes.
Synthesis Methods
The synthesis of tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves a multistep process. The first step is the synthesis of 3,5-dimethylpyridine-6-carboxylic acid, which is then reacted with tert-butyl acrylate to form the tert-butyl ester. The final step involves the reduction of the ester to the corresponding alcohol, which is then reacted with 2-bromoacetaldehyde diethyl acetal to obtain the desired product.
Scientific Research Applications
Tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied for its potential applications in the field of drug discovery. It has been shown to have inhibitory effects on various enzymes, including PDE4, PDE10, and PDE11, which are involved in various physiological processes such as inflammation, cognition, and metabolism. Additionally, this compound has been found to have anticancer properties and has been shown to inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
tert-butyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-7-10(8-15-12(9)14)5-6-11(16)17-13(2,3)4/h5-8H,1-4H3,(H2,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTZWFLXAZZWGQ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)C=CC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1N)/C=C/C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-chloropropanamido)benzofuran-2-carboxamide](/img/structure/B2841849.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2841850.png)
![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide](/img/structure/B2841852.png)


![N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2841856.png)
![3-(4-allyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-1-[3-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2841859.png)

![N-(4-methylbenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2841862.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)propanamide](/img/structure/B2841864.png)
![6-[(3-Fluorophenyl)methoxy]-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid](/img/structure/B2841869.png)

